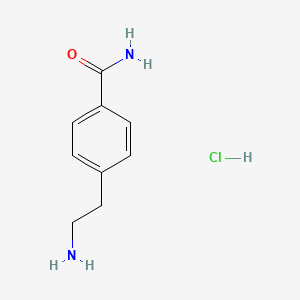amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
4-Chloro-2-({[(2-hydroxy-3-methylphenyl)methyl](methyl)amino}methyl)-6-methylphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenol ring and an amino-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with hydrochloric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. The process may also include purification steps such as crystallization or distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Shares a similar phenol structure but lacks the amino-methyl group.
4-Chloro-2-hydroxy-3-methoxychalcone: Contains a chloro-substituted phenol ring but has different functional groups.
Fenvalerate: A synthetic pyrethroid insecticide with a chloro-substituted aromatic ring.
Uniqueness
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H21Cl2NO2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-chloro-2-[[(2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C17H20ClNO2.ClH/c1-11-5-4-6-13(16(11)20)9-19(3)10-14-8-15(18)7-12(2)17(14)21;/h4-8,20-21H,9-10H2,1-3H3;1H |
InChI Key |
FKYQIVQJULEBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


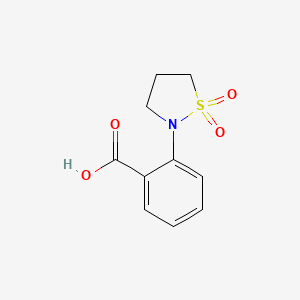
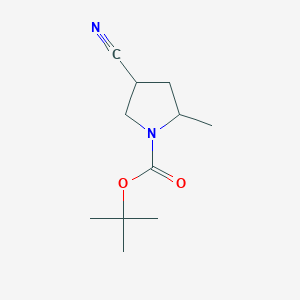
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)

![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
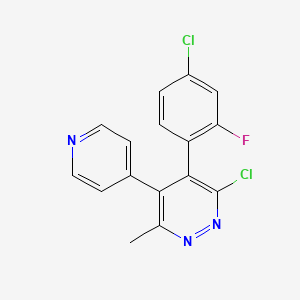
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)

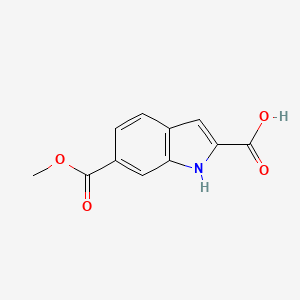
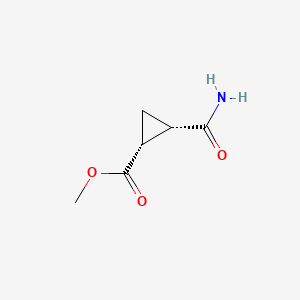
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
